lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate

カタログ番号 B6274184

CAS番号:

2243508-19-0

分子量: 275.2

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium-ion batteries are widely used in various applications due to their high energy density, long cycle life, and relatively low self-discharge . They are commonly used in portable electronics, electric vehicles, and large-scale energy storage systems .

Synthesis Analysis

The synthesis of lithium-ion battery materials often involves complex chemical reactions. For instance, the synthesis of lithium bis(oxalato)borate (LiBOB), a potential electrolyte material for lithium-ion batteries, involves mixing oxalic acid, lithium hydroxide, and boric acid in a specific molar ratio .Molecular Structure Analysis

The molecular structure of lithium-ion battery materials plays a crucial role in their performance. For example, the structure of the cathode material can significantly affect the battery’s energy density .Chemical Reactions Analysis

During the operation of a lithium-ion battery, various chemical reactions occur. For instance, during charging, lithium ions migrate from the cathode to the anode through the electrolyte . Understanding these reactions is crucial for improving the performance and lifespan of the batteries .Physical And Chemical Properties Analysis

The physical and chemical properties of lithium-ion batteries, such as their energy density, power density, and thermal stability, are determined by the properties of their constituent materials . These properties can be influenced by factors such as the choice of anode and cathode materials, the composition of the electrolyte, and the design of the battery cell .作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate involves the reaction of lithium hydroxide with 2-(benzylcarbamoyl)-2-phenylacetic acid in the presence of a suitable solvent.", "Starting Materials": [ "Lithium hydroxide", "2-(Benzylcarbamoyl)-2-phenylacetic acid", "Suitable solvent" ], "Reaction": [ "Dissolve 2-(benzylcarbamoyl)-2-phenylacetic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the desired product, lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate." ] } | |

CAS番号 |

2243508-19-0 |

製品名 |

lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate |

分子式 |

C16H14LiNO3 |

分子量 |

275.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

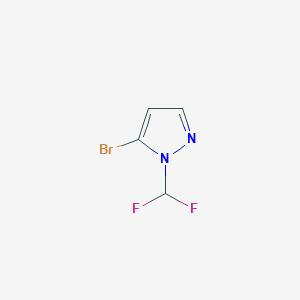

5-bromo-1-(difluoromethyl)-1H-pyrazole

1946823-04-6